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Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and
E4 (LTE4) receptors, components of the slow-reacting substance of anaphylaxis (SRSA).[1]
This mechanism of action makes it effective in the chronic treatment of asthma. Zafirlukast is
primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP2C9, and to a lesser
extent by CYP3AA4.[2][3] It is also an inhibitor of these enzymes, which creates a potential for
drug-drug interactions (DDIs).[2][3] Stable isotope-labeled compounds, such as Zafirlukast-
13C,d6, are invaluable tools in pharmacokinetic DDI studies. They allow for the precise
differentiation and quantification of the administered drug from its endogenous counterparts
and metabolites, and enable the simultaneous administration of the investigational drug and a
probe drug, simplifying study design and reducing variability.[4] This document provides
detailed application notes and protocols for the use of Zafirlukast-13C,d6 in such studies.

Data Presentation: Pharmacokinetic Drug
Interactions of Zafirlukast

The following tables summarize the quantitative impact of co-administered drugs on the
pharmacokinetic parameters of Zafirlukast and the effect of Zafirlukast on other drugs.
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Table 1: Effect of Co-administered Drugs on Zafirlukast Pharmacokinetics

Co-
Co- . L Change in Change in
o Zafirlukast administere ] ] Reference(s
administere Zafirlukast Zafirlukast
Dose d Drug )
d Drug Cmax AUC
Dose
) 40 mg single 500 mg TID ~40% ~40%
Erythromycin [2][5][6]
dose for 5 days decrease decrease
] 6 mg/kg ~30%
Theophylline 80 mg/day ] Not Reported  [3]
single dose decrease
N ~45%
Aspirin 40 mg/day 650 mg QID ) Not Reported  [7]
increase
20 mg single 200 mg once ~50% ~60%
Fluconazole ) ) ) [6]
dose daily increase increase
Table 2: Effect of Zafirlukast on Co-administered Drugs
. Change Change Change
o-
Co- ] o in Co- in Co- in Co-
L Zafirlukas administe L L L Referenc
administe administe administe administe
t Dose red Drug e(s)
red Drug 5 red Drug red Drug red Drug
ose
Cmax AUC Half-life
_ 160 25 mg Not ~63% ~36%
S-Warfarin ] ) ] [2][31[5][6]
mg/day single dose  Reported increase increase
No No
Theophyllin 16 mg/kg o o Not
20 mg/day ] significant significant [2][5]
e single dose ) ) Reported
difference difference

Experimental Protocols

Protocol 1: Investigation of the Effect of a CYP2C9
Inhibitor (e.g., Fluconazole) on the Pharmacokinetics of
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Zafirlukast using Zafirlukast-13C,d6

1.

Study Design:
An open-label, two-period, fixed-sequence study in healthy adult volunteers.
Period 1: Subjects receive a single oral dose of Zafirlukast-13C,d6.

Washout Period: A sufficient washout period (at least 7 half-lives of Zafirlukast) is
implemented.

Period 2: Subjects receive the CYP2C9 inhibitor (e.g., Fluconazole) to steady state, followed
by a single oral dose of Zafirlukast-13C,d6 co-administered with the inhibitor.

. Subject Population:

Healthy, non-smoking male and female volunteers, aged 18-45 years.
Subjects should have a body mass index (BMI) within the range of 18.5-30.0 kg/m 2.

Exclusion criteria should include any clinically significant illness, use of any prescription or
over-the-counter medications that could interfere with the study drugs, and a history of
alcohol or drug abuse.

. Dosing Regimen:

Zafirlukast-13C,d6: A single oral dose of 20 mg.

Fluconazole: 200 mg once daily for a duration sufficient to reach steady-state (e.g., 7 days).

. Sample Collection:

Serial blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at pre-dose (0
hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose of Zafirlukast-
13C,d6 in both periods.

Plasma is separated by centrifugation and stored at -80°C until analysis.

. Bioanalytical Method (LC-MS/MS):
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o Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile
or by liquid-liquid extraction with ethyl acetate.[8] An internal standard (e.g., unlabeled
Zafirlukast or another suitable compound) is added prior to extraction.

o Chromatography: Separation is achieved on a C18 reverse-phase column.

e Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI)
source is used in the multiple reaction monitoring (MRM) mode. The specific mass
transitions for Zafirlukast-13C,d6 and the internal standard are monitored.

o Data Analysis: Plasma concentration-time data for Zafirlukast-13C,d6 are used to calculate
pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) using non-compartmental analysis.

Protocol 2: Investigation of the Effect of Zafirlukast on
the Pharmacokinetics of a CYP2C9 Substrate (e.g.,
Warfarin) using a "Cocktail" Approach with Stable
Isotope-Labeled Substrates

1. Study Design:
e An open-label, two-period, crossover study in healthy adult volunteers.

e Period 1: Subjects receive a single oral dose of a "cocktail" of stable isotope-labeled CYP
substrates, including S-Warfarin-13C,d5.

e Washout Period: A suitable washout period is observed.

» Period 2: Subjects receive Zafirlukast to steady state, followed by a single oral dose of the
stable isotope-labeled CYP substrate "cocktail”* co-administered with Zafirlukast.

2. Subject Population:
e As described in Protocol 1.
3. Dosing Regimen:

o Zafirlukast: 20 mg twice daily for a duration sufficient to reach steady-state (e.g., 7 days).
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S-Warfarin-13C,d5: A single oral microdose (e.g., 1-2 mg).

N

. Sample Collection:

As described in Protocol 1, with the sampling schedule tailored to the half-life of Warfarin.

(62}

. Bioanalytical Method (LC-MS/MS):

Similar to Protocol 1, with the mass spectrometer programmed to monitor the specific mass
transitions for S-Warfarin-13C,d5 and its corresponding internal standard.
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Caption: Zafirlukast metabolism and points of drug interaction.
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Caption: Workflow for a pharmacokinetic drug interaction study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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